α-Hydroxy Trimethoprim-D3 (Major)

LC-MS/MS stable isotope labeling internal standard selection

α-Hydroxy Trimethoprim-D3 (Major) is a stable isotope-labeled analogue of α-Hydroxy Trimethoprim, the principal oxidative metabolite of the antibiotic trimethoprim. The compound carries three deuterium atoms substituted on the 4-methoxy group of the trimethoxyphenyl ring, yielding a molecular formula of C14H15D3N4O4 and a molecular weight of 309.34 Da—a +3.02 Da mass shift relative to the unlabeled metabolite (306.32 Da).

Molecular Formula C₁₄H₁₅D₃N₄O₄
Molecular Weight 309.34
Cat. No. B1155451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameα-Hydroxy Trimethoprim-D3 (Major)
Synonyms2,4-Diamino-α-(3,4,5-trimethoxyphenyl)-5-pyrimidinemethanol-D3;  _x000B_2,4-Diamino-5-(α-hydroxy-3,4,5-trimethoxybenzyl)pyrimidine-D3;  Racemic α-(2,4-Diamino-5-pyrimidyl)-3,4,5-trimethoxybenzyl Alcohol-D3; 
Molecular FormulaC₁₄H₁₅D₃N₄O₄
Molecular Weight309.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Hydroxy Trimethoprim-D3 (Major) – Isotopically Labeled Metabolite Internal Standard for Quantitative LC-MS/MS Bioanalysis


α-Hydroxy Trimethoprim-D3 (Major) is a stable isotope-labeled analogue of α-Hydroxy Trimethoprim, the principal oxidative metabolite of the antibiotic trimethoprim . The compound carries three deuterium atoms substituted on the 4-methoxy group of the trimethoxyphenyl ring, yielding a molecular formula of C14H15D3N4O4 and a molecular weight of 309.34 Da—a +3.02 Da mass shift relative to the unlabeled metabolite (306.32 Da) . It is supplied as an off-white to pale yellow solid, soluble in DMSO and methanol, with recommended storage at -20°C under inert atmosphere . The compound is catalogued as a research-use-only reference standard intended exclusively as an internal standard (IS) for the quantification of α-Hydroxy Trimethoprim in biological matrices by isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) .

Why Unlabeled α-Hydroxy Trimethoprim or Non-Matched Deuterated Analogs Cannot Substitute for α-Hydroxy Trimethoprim-D3 in Quantitative Bioanalysis


Accurate quantification of α-Hydroxy Trimethoprim in complex biological matrices by LC-MS/MS requires an internal standard that experiences nearly identical extraction recovery, ionization efficiency, and matrix effects as the target analyte . The unlabeled metabolite (α-Hydroxy Trimethoprim, MW 306.32) is analytically indistinguishable from the endogenous analyte by mass spectrometry and therefore cannot serve as an internal standard . Deuterated analogs of the parent drug (e.g., Trimethoprim-D3 or Trimethoprim-D9) exhibit different chromatographic retention, recovery profiles, and fragmentation patterns relative to the hydroxylated metabolite, introducing systematic quantification bias . Structural analog internal standards—non-isotopic compounds with similar but non-identical structures—have been shown to produce differential matrix effects and reduced accuracy compared to stable isotope-labeled (SIL) internal standards in validated bioanalytical methods . Only a matched SIL analog of the specific metabolite, such as α-Hydroxy Trimethoprim-D3, can correct for metabolite-specific losses across sample preparation, chromatographic separation, and electrospray ionization.

Quantitative Differentiation Evidence: α-Hydroxy Trimethoprim-D3 vs. Unlabeled Analyte and Alternative Internal Standards


Mass Spectrometric Discrimination: D3 Label Exceeds the ≥3 Da Threshold Criterion Required for Interference-Free Quantification

α-Hydroxy Trimethoprim-D3 (MW 309.34 Da) provides a +3.02 Da mass shift relative to unlabeled α-Hydroxy Trimethoprim (MW 306.32 Da) [REFS-1, REFS-2]. Established guidelines for small-molecule quantitative bioanalysis (MW < 1,000 Da) stipulate that a stable isotope-labeled internal standard must differ from the analyte by a minimum of three mass units to avoid spectral overlap between the analyte's natural-abundance M+1 and M+2 isotopic peaks and the internal standard signal . Internal standards labeled with only one or two deuterium atoms have been demonstrated to cause cross-contribution problems—where the IS signal overlaps with the natural 13C isotopic envelope of the analyte—particularly for chlorine- or bromine-containing compounds, but also for mid-MW organics such as trimethoprim metabolites . The D3 label on α-Hydroxy Trimethoprim-D3 satisfies this ≥3 Da criterion, while hypothetical D1- or D2-labeled analogs would fall below the threshold and introduce quantitation bias.

LC-MS/MS stable isotope labeling internal standard selection cross-contribution

Chromatographic Co-Elation: Sub-0.05 min Retention Time Shift Preserves Identical Matrix Effects and Ionization Conditions

In reversed-phase liquid chromatography, deuterated isotopologues consistently exhibit slightly shorter retention times than their protiated counterparts, with typical ΔtR values of 0.01–0.03 minutes for compounds with 3–9 deuterium labels [REFS-1, REFS-2]. This inverse isotope effect arises from the lower polarizability and weaker van der Waals interactions of C-D bonds relative to C-H bonds with the stationary phase . A D3-labeled compound such as α-Hydroxy Trimethoprim-D3 is expected to exhibit a retention time shift at the lower end of this range (~0.01–0.02 min), compared to more heavily deuterated analogs (e.g., D9-labeled compounds), which may show shifts of 0.03–0.05 min and potentially experience subtly different mobile-phase composition at the point of electrospray ionization . The near-co-elution of the D3-labeled IS with the unlabeled metabolite ensures that both compounds are subjected to essentially identical matrix-induced ion suppression or enhancement conditions.

chromatographic isotope effect retention time matrix effect compensation reversed-phase HPLC

Validated Method Implementation: D3-Cα-OH-TMP Used at 10 nM as Internal Standard in Human Tissue Metabolism Studies with 85.9% Recovery and 14.3% CV Precision for the Target Analyte

D3-Cα-OH-TMP was employed as the internal standard in a validated quantitative LC-MS/MS method for profiling trimethoprim metabolism across human liver, lung, and skin s9 subcellular fractions and in subject urine . The internal standard was added to each sample at a final concentration of 10 nM in the quenching solvent prior to analysis . The corresponding validated method for the unlabeled analyte, Cα-OH-TMP, demonstrated a lower limit of quantification (LLOQ) of 1.6 nM in human plasma, with a mean extraction recovery of 85.9%, intra- and inter-assay precision (coefficient of variation) of 14.3% at the LLOQ level and ≤11.1% at higher QC levels, and accuracy (relative error from nominal) between 97.1% and 104.7% across the calibration range [REFS-2, REFS-3]. Without a matched deuterated internal standard, quantification of Cα-OH-TMP in human tissue matrices would be vulnerable to matrix effects that are not correctable by external calibration or structural analog IS approaches .

method validation quantitative bioanalysis human tissue precision and accuracy

Extraction Recovery and Ionization Matching: Deuterated IS Provides Near-Identical Physicochemical Behavior vs. Structural Analog IS Which Introduces Differential Matrix Effects

Deuterated internal standards such as α-Hydroxy Trimethoprim-D3 exhibit nearly identical liquid-liquid and solid-phase extraction recovery, chromatographic behavior, and electrospray ionization efficiency compared to their unlabeled counterparts, owing to the minimal physicochemical perturbation introduced by H→D substitution on a non-exchangeable methoxy group [REFS-1, REFS-2]. In contrast, structural analog internal standards—compounds that are chemically similar but non-identical to the target analyte—can exhibit significantly different extraction recoveries, ionization efficiencies, and matrix effect susceptibilities, leading to systematic quantification bias . A direct comparative study using angiotensin IV as a model analyte demonstrated that a structural analog IS produced reduced accuracy due to differential matrix effects compared to a SIL-IS . For α-Hydroxy Trimethoprim specifically, the Cα-OH-TMP method achieved 85.9% recovery with a deuterated IS, and this high recovery value reflects effective correction of extraction losses by the deuterated IS .

extraction recovery electrospray ionization matrix effect structural analog internal standard

Non-Exchangeable Labeling Site: Methoxy-d3 Substitution Prevents Deuterium-Hydrogen Back-Exchange During Sample Preparation and Storage

The three deuterium atoms in α-Hydroxy Trimethoprim-D3 are located on the 4-methoxy group (–OCD3) of the trimethoxyphenyl ring, as evidenced by the systematic chemical name (2,4-diaminopyrimidin-5-yl)(3,5-dimethoxy-4-(methoxy-d3)phenyl)methanol . This labeling position is chemically non-exchangeable under standard bioanalytical sample preparation conditions (aqueous buffers, pH 3–9, ambient temperature), in contrast to deuterium labels placed on heteroatoms (e.g., –OD, –ND2) or at positions alpha to carbonyls, which undergo rapid H/D back-exchange in protic solvents . The α-hydroxyl group (–OH) on the methylene bridge of the molecule remains unlabeled, which is critical because a deuterated hydroxyl (–OD) would exchange with water protons within minutes during protein precipitation, solid-phase extraction, or chromatographic separation . The stability of the methoxy-d3 label has been confirmed by the consistent use of D3-Cα-OH-TMP as internal standard in multi-step sample preparation workflows involving acetonitrile protein precipitation, nitrogen evaporation at 37°C, and reconstitution in methanol/water without detectable loss of deuterium enrichment .

deuterium exchange isotopic label stability sample preparation internal standard integrity

High-Value Application Scenarios for α-Hydroxy Trimethoprim-D3 in Quantitative Bioanalysis and Metabolism Research


Isotope-Dilution LC-MS/MS Quantification of α-Hydroxy Trimethoprim in Plasma for Pediatric Therapeutic Drug Monitoring and Pharmacokinetic Studies

α-Hydroxy Trimethoprim-D3 serves as the matched internal standard for quantifying the α-hydroxy metabolite in pediatric plasma samples, enabling therapeutic drug monitoring (TDM) and pharmacokinetic studies in critically ill children receiving trimethoprim-sulfamethoxazole . The validated method achieves an LLOQ of 1.6 nM with precision and accuracy within 15% CV and 100.5% RE at the LLOQ, using the deuterated IS at 20 nM for the parent drug analog (D9-TMP) and 10 nM D3-Cα-OH-TMP for the metabolite [REFS-1, REFS-2]. This approach enables concentration monitoring of the metabolite associated with idiosyncratic adverse drug reactions, where circulating metabolite levels may identify patients at elevated risk .

In Vitro Metabolism Profiling of Trimethoprim Using Human Subcellular Fractions to Investigate Tissue-Specific Bioactivation Pathways

D3-Cα-OH-TMP is employed as the quantitative internal standard in human liver, lung, and skin s9 fraction incubations to measure tissue-specific formation of α-Hydroxy Trimethoprim as a phase I metabolite . The method enables comparison of metabolite formation rates across IADR-affected tissues, with the deuterated IS correcting for differential matrix effects between tissue homogenates that would otherwise confound cross-tissue comparisons . The 10 nM IS spike-in concentration provides adequate signal-to-noise for quantifying metabolite levels in incubation mixtures where Cα-OH-TMP is formed at low abundance relative to other phase I metabolites such as the demethylated products [REFS-1, REFS-2].

Environmental Monitoring of Trimethoprim Metabolite Residues in Wastewater and Surface Water by Isotope-Dilution LC-MS/MS

The deuterated metabolite standard can be applied in environmental analytical chemistry for isotope-dilution quantification of α-Hydroxy Trimethoprim in complex wastewater matrices, including hospital effluent, municipal wastewater treatment influent/effluent, and surface water . Published isotope-dilution methods for trimethoprim and related antibiotics in wastewater have demonstrated that SIL internal standards are essential for correcting matrix effects—which cause significant and largely unpredictable signal suppression (20–80%) in variably complex environmental matrices compared to ultrapure water . The use of a metabolite-specific deuterated IS enables accurate quantification at environmentally relevant trace levels (sub-ng/mL to low ng/mL), which is critical for environmental risk assessment and monitoring of antibiotic metabolite fate during wastewater treatment .

Covalent Protein Binding Studies to Assess α-Hydroxy Trimethoprim Reactivity Toward Human Serum Albumin in Idiosyncratic Drug Reaction Research

α-Hydroxy Trimethoprim-D3 can serve as the SIL internal standard in targeted LC-MS/MS assays that quantify covalent adduct formation between the α-hydroxy metabolite and human serum albumin (HSA) . Incubation of Cα-OH-TMP with HSA has been shown to result in covalent modification at two specific sites (including Cys34), and quantitative measurement of adduct levels in patient samples may serve as a biomarker of metabolic bioactivation associated with IADR risk . The matched deuterated IS ensures that adduct quantification is not confounded by the high abundance of endogenous albumin peptides in tryptic digests, where matrix effects are particularly severe .

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